An In-depth Technical Guide to the Chemical Properties of 1-(2-Bromophenyl)propan-2-amine
An In-depth Technical Guide to the Chemical Properties of 1-(2-Bromophenyl)propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-(2-Bromophenyl)propan-2-amine, a substituted amphetamine derivative of interest in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous structures and established chemical principles to offer a detailed profile. The following sections will cover the molecular structure, physicochemical properties, proposed synthetic routes, spectroscopic characteristics, reactivity, and safety considerations for 1-(2-Bromophenyl)propan-2-amine. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related compounds.
Introduction
1-(2-Bromophenyl)propan-2-amine, also known as 2-bromoamphetamine, belongs to the family of phenylpropan-2-amines, a class of compounds with significant pharmacological activities.[1] The introduction of a bromine atom at the ortho position of the phenyl ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.[2] Understanding the fundamental chemical properties of this compound is crucial for its potential application in the design and synthesis of novel therapeutic agents. This guide aims to provide a detailed technical overview for professionals in the field of drug discovery and development.
Molecular Structure and Physicochemical Properties
The molecular structure of 1-(2-Bromophenyl)propan-2-amine consists of a propane-2-amine backbone attached to a 2-bromophenyl group. The presence of a chiral center at the second carbon of the propane chain means that this compound can exist as two enantiomers, (R)- and (S)-1-(2-bromophenyl)propan-2-amine.
Table 1: Physicochemical Properties of 1-(2-Bromophenyl)propan-2-amine
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BrN | [3] |
| Molecular Weight | 214.10 g/mol | [3] |
| IUPAC Name | 1-(2-bromophenyl)propan-2-amine | [3] |
| CAS Number | 61610-64-8 | [3] |
| Canonical SMILES | CC(CC1=CC=CC=C1Br)N | [3] |
| InChI Key | VGJBPBDFJNFFRO-UHFFFAOYSA-N | [3] |
| Computed XLogP3 | 2.6 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 2 | [3] |
Synthesis of 1-(2-Bromophenyl)propan-2-amine
The synthesis of 1-(2-bromophenyl)propan-2-amine can be approached through several established methods for amine synthesis. Reductive amination of the corresponding ketone, 1-(2-bromophenyl)propan-2-one, is a common and effective strategy.[4][5] An alternative, classical method is the Leuckart reaction.[6][7]
Proposed Synthetic Pathway: Reductive Amination
Reductive amination involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.[8][9] For the synthesis of a primary amine like 1-(2-bromophenyl)propan-2-amine, ammonia is used as the nitrogen source.
Caption: Proposed reductive amination pathway for the synthesis of 1-(2-Bromophenyl)propan-2-amine.
Experimental Protocol: Reductive Amination (Proposed)
The following is a proposed, generalized protocol based on standard reductive amination procedures.[5][10] Optimization of reaction conditions would be necessary to achieve high yields.
-
Imine Formation: To a solution of 1-(2-bromophenyl)propan-2-one in a suitable solvent (e.g., methanol), add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol. The reaction is typically stirred at room temperature to facilitate the formation of the intermediate imine.
-
Reduction: Once the imine formation is deemed complete (monitored by techniques like TLC or GC-MS), a reducing agent is added to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this transformation as it selectively reduces the imine in the presence of the ketone.[5]
-
Work-up and Purification: The reaction is quenched by the addition of water, and the pH is adjusted to be basic. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation.
Alternative Synthetic Route: The Leuckart Reaction
The Leuckart reaction provides a one-pot method for the reductive amination of ketones using formic acid derivatives as both the reducing agent and the nitrogen source.[6][7][11]
Caption: The Leuckart reaction as an alternative synthetic route.
Spectroscopic Characterization (Predicted)
Detailed experimental spectroscopic data for 1-(2-bromophenyl)propan-2-amine is not widely available. The following are predicted spectroscopic characteristics based on the analysis of its structure and data from analogous compounds.[12][13][14]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR | - Aromatic Protons: Complex multiplet signals in the range of δ 7.0-7.6 ppm. - Methine Proton (CH-NH₂): A multiplet around δ 3.0-3.5 ppm. - Methylene Protons (CH₂): Two diastereotopic protons appearing as a multiplet or two separate signals around δ 2.5-3.0 ppm. - Methyl Protons (CH₃): A doublet around δ 1.0-1.3 ppm. - Amine Protons (NH₂): A broad singlet, the chemical shift of which is dependent on concentration and solvent. |
| ¹³C NMR | - Aromatic Carbons: Signals in the range of δ 120-140 ppm, with the carbon bearing the bromine atom appearing at a distinct chemical shift. - Methine Carbon (CH-NH₂): A signal around δ 50-55 ppm. - Methylene Carbon (CH₂): A signal around δ 40-45 ppm. - Methyl Carbon (CH₃): A signal around δ 20-25 ppm. |
| IR Spectroscopy | - N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.[1] - C-H Stretch (aromatic and aliphatic): Absorptions in the region of 2850-3100 cm⁻¹. - C=C Stretch (aromatic): Peaks around 1450-1600 cm⁻¹. - C-N Stretch: An absorption in the region of 1020-1250 cm⁻¹.[1] - C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A pair of peaks corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br) with an approximate 1:1 ratio at m/z 213 and 215. - Major Fragmentation Pathways: Loss of the amino group, cleavage of the C-C bond between the aromatic ring and the propane chain, and loss of the bromine atom. |
Reactivity and Chemical Stability
The chemical reactivity of 1-(2-bromophenyl)propan-2-amine is primarily dictated by the primary amine functionality and the bromo-substituted aromatic ring.
-
Amine Reactivity: The primary amine is nucleophilic and will react with electrophiles such as acyl chlorides and anhydrides to form amides. It can also undergo alkylation reactions.
-
Aromatic Ring Reactivity: The bromine atom can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for further functionalization of the aromatic ring.[15]
-
Stability: Like many amines, 1-(2-bromophenyl)propan-2-amine is susceptible to oxidation over time, especially when exposed to air and light.[16][17] It is expected to be a stable compound under standard storage conditions (cool, dry, and dark). It is a basic compound and will form salts with acids.
Applications in Drug Development
Substituted amphetamines are a well-established class of compounds with a wide range of pharmacological activities, primarily targeting the central nervous system.[1] The introduction of a halogen, such as bromine, onto the phenyl ring can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule.[2]
While specific studies on the pharmacological profile of 1-(2-bromophenyl)propan-2-amine are not readily found in the literature, its structural similarity to known psychoactive compounds suggests it may have activity at monoamine transporters. Furthermore, the amine and bromo functionalities provide handles for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.[18] The development of prodrugs is another avenue for modifying the properties of such amine-containing compounds.[18]
Safety and Handling
A specific Safety Data Sheet (SDS) for 1-(2-bromophenyl)propan-2-amine is not widely available. Therefore, it should be handled with the caution appropriate for a novel research chemical with potential pharmacological activity. Based on data for structurally related compounds, the following hazards should be considered:
-
Potential for skin and eye irritation.
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Potential for affecting the central nervous system.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust, vapor, or mist.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.
Conclusion
1-(2-Bromophenyl)propan-2-amine is a halogenated amphetamine derivative with potential for further investigation in the field of medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical properties, including its structure, physicochemical characteristics, proposed synthetic methodologies, and predicted spectroscopic data. While a lack of specific experimental data necessitates some extrapolation from related compounds, this guide offers a solid foundation for researchers and drug development professionals working with this and similar molecules. Further research is warranted to fully elucidate its synthetic pathways, spectroscopic profile, reactivity, and pharmacological activity.
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